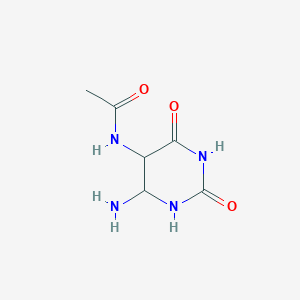
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a sulfonamide group, a nitro group, and a morpholinomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
N-Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group is attached through a Mannich reaction involving formaldehyde, morpholine, and the imidazole derivative.
Nitration: The nitro group is introduced by nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Sulfonic Acid Derivatives: Formed by the reduction of the sulfonamide group.
Substituted Imidazoles: Formed by nucleophilic substitution reactions.
科学研究应用
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Imidazole-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
1-Methylimidazole: Lacks the sulfonamide and nitro groups.
4-Nitroimidazole: Lacks the sulfonamide and morpholinomethyl groups.
Uniqueness
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the nitro group contributes to its antimicrobial properties.
属性
CAS 编号 |
80348-59-0 |
|---|---|
分子式 |
C9H15N5O5S |
分子量 |
305.31 g/mol |
IUPAC 名称 |
3-methyl-N-(morpholin-4-ylmethyl)-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C9H15N5O5S/c1-12-6-10-8(14(15)16)9(12)20(17,18)11-7-13-2-4-19-5-3-13/h6,11H,2-5,7H2,1H3 |
InChI 键 |
XNLGIQHELXECGM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=C1S(=O)(=O)NCN2CCOCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


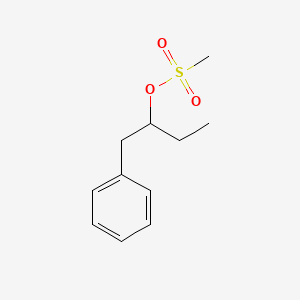
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
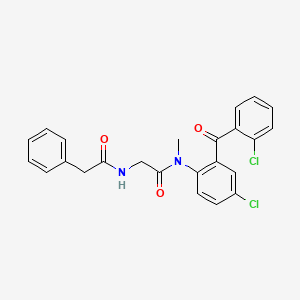

![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
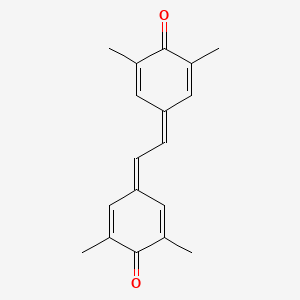
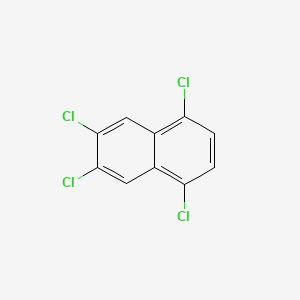
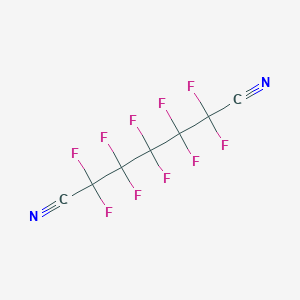
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)


![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
